molecular formula C13H14ClN3O2 B14865013 2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione

2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione

Cat. No.: B14865013
M. Wt: 279.72 g/mol
InChI Key: ATSYTQUIKAVQCL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,2,4-triazaspiro(45)decane-3,8-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction where a hydrogen atom on the spirocyclic core is replaced by a chlorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-1,2,4-triazaspiro(4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione: Similar structure with a bromine atom instead of chlorine.

    2-(4-Methylphenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione: Similar structure with a methyl group instead of chlorine.

    2-(4-Nitrophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione might confer unique properties such as increased lipophilicity, altered electronic effects, and specific binding interactions with biological targets.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3,8-dione

InChI

InChI=1S/C13H14ClN3O2/c14-9-1-3-10(4-2-9)17-12(19)15-13(16-17)7-5-11(18)6-8-13/h1-4,16H,5-8H2,(H,15,19)

InChI Key

ATSYTQUIKAVQCL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)NC(=O)N(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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